2,6-二甲基苯甲醛

描述

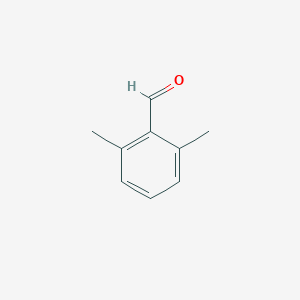

2,6-Dimethylbenzaldehyde is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da . The compound is colorless to yellow and can exist as a liquid or low melting solid .

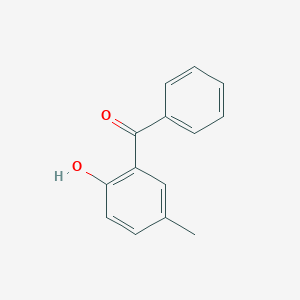

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzaldehyde consists of a benzene ring with two methyl groups (CH3) at the 2nd and 6th positions and an aldehyde group (CHO) at the 1st position . The InChI string representation of the molecule isInChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 . Physical And Chemical Properties Analysis

2,6-Dimethylbenzaldehyde has a density of 1.0±0.1 g/cm3 . It has a boiling point of 219.1±9.0 °C at 760 mmHg and a melting point of 27-30 °C . The compound has a flash point of 90.0±5.0 °C .科学研究应用

紫外吸收截面:2,6-二甲基苯甲醛以及其他二甲基苯甲醛在对流层感兴趣区域表现出显著的紫外吸收截面,在吸收峰值约为290纳米。这表明光解可能是这些化合物在对流层中的重要去除过程(El Dib, Chakir, & Mellouki, 2008)。

合成方法:已经开发了各种方法用于合成二甲基苯甲醛,包括2,6-二甲基苯甲醛。这些方法通常涉及在特定条件下进行反应,如特定温度和压力,并使用像AlCl3这样的催化剂(Yu-long, 2008)。

振动光谱:对二甲基苯甲醛,包括2,6-二甲基苯甲醛的红外和拉曼光谱的研究为了解它们的分子结构和振动频率提供了见解。这些研究对于理解这些化合物的物理和化学性质至关重要(Venkoji, 1984)。

分子中的零场分裂:对二甲基苯甲醛,包括2,6-二甲基苯甲醛中零场分裂的研究为了解这些分子的电子结构和磁性质提供了宝贵的数据。这对于材料科学和分子物理的应用至关重要(Mijoule, 1981)。

生物催化:已经探索了涉及二甲基苯甲醛的生物催化系统的使用,其中开发了类似伪二异丙基苯氧化为二甲基苯甲醛的多步氧化过程。这些研究为环保和高效的生产方法开辟了可能性(Bühler et al., 2003)。

气相反应与羟基自由基:已确定了羟基自由基与二甲基苯甲醛,包括2,6-二甲基苯甲醛的反应速率系数。这对于理解它们的大气反应性和环境影响至关重要(Clifford & Wenger, 2006)。

选择性氧化过程:对芳香族甲基的选择性氧化研究,以产生取代羟基苯甲醛,突显了2,6-二甲基苯甲醛在制药和香水行业中的潜在用途。这些研究为更高效和选择性的化学合成方法提供了见解(Boldron et al., 2005)。

安全和危害

2,6-Dimethylbenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin or eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

属性

IUPAC Name |

2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQBWSZHCKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342693 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123-56-4 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

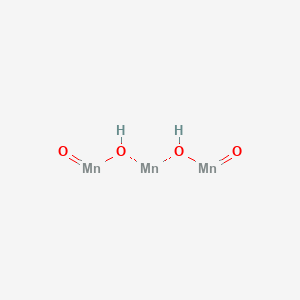

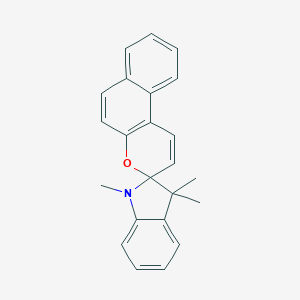

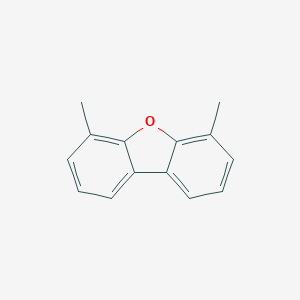

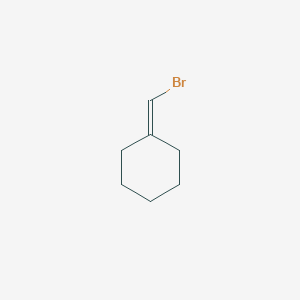

Feasible Synthetic Routes

Q & A

Q1: What is the atmospheric fate of 2,6-Dimethylbenzaldehyde?

A1: 2,6-Dimethylbenzaldehyde readily reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction is a significant degradation pathway for the compound in the environment. The rate coefficient for this reaction has been determined to be (30.7 ± 3.0) × 10-12 cm3 molecule-1 s-1 at 295 ± 2K and atmospheric pressure. [] This reactivity is comparable to other dimethylbenzaldehyde isomers, indicating that the position of the methyl substituents on the aromatic ring does not significantly influence the OH radical reaction rate. []

Q2: Can 2,6-Dimethylbenzaldehyde be used as a starting material for synthesizing more complex molecules?

A2: Yes, 2,6-Dimethylbenzaldehyde serves as a versatile building block in organic synthesis. For instance, it reacts with Meldrum's acid to form a condensation product. Upon flash vacuum pyrolysis, this intermediate yields 7-methoxy-5-methyl-2-naphthol, a precursor to the bioactive compound 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. [] This naphthoic acid derivative is a key component in enediyne and other antibiotics due to its intercalating properties. []

Q3: How does the steric bulk of 2,6-Dimethylbenzaldehyde affect its reactivity?

A3: The two methyl groups adjacent to the aldehyde function in 2,6-Dimethylbenzaldehyde introduce significant steric hindrance. This steric effect influences the compound's reactivity in several ways:

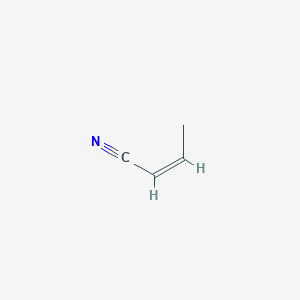

- Slower reaction rates: Reactions involving the aldehyde group may proceed slower compared to less hindered benzaldehydes. For example, the condensation reaction with a Horner-Wadsworth-Emmons (HWE) reagent to form α-keto (cyanomethylene)triphenylphosphoranes requires a longer reaction time for 2,6-Dimethylbenzaldehyde compared to less hindered aldehydes. []

- Influence on reaction products: In some cases, the steric bulk can dictate the stereochemical outcome of reactions. For instance, in the reaction with (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime, the oxime side chain deviates significantly (by 50.5°) from coplanarity with the benzene ring due to steric clashes with the methyl groups. []

Q4: Can 2,6-Dimethylbenzaldehyde be used in the synthesis of heterocyclic compounds?

A4: Yes, 2,6-Dimethylbenzaldehyde reacts with 4-Hydroxycoumarin to yield 3,3′-benzylidene-bis-(4-hydroxycoumarins), which are unstable intermediates. [] These intermediates then undergo an intramolecular ring closure, ultimately forming derivatives of 7-[4′-hydroxycoumarinyl-(3′)]-benzopyrano [3,2-c] coumarins. [] This reaction highlights the utility of 2,6-Dimethylbenzaldehyde in constructing complex heterocyclic systems.

Q5: Are there any known crystallographic studies on derivatives of 2,6-Dimethylbenzaldehyde?

A5: Yes, several crystal structures of 2,6-Dimethylbenzaldehyde derivatives have been solved, providing insights into their molecular geometry and packing:

- (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime: This compound crystallizes in the P21/n space group and forms dimers through hydrogen bonding around the center of symmetry. []

- (E)-4-Chloro-2,6-dimethylbenzaldehyde O-methyloxime: The crystal structure of this derivative has been determined at 93K. []

- N-methyl benzaldehyde nitrone: While not a direct derivative of 2,6-Dimethylbenzaldehyde, this compound provides a structural analogue. Its crystal structure reveals a Z configuration about the carbon-nitrogen double bond with minimal deviation from planarity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。